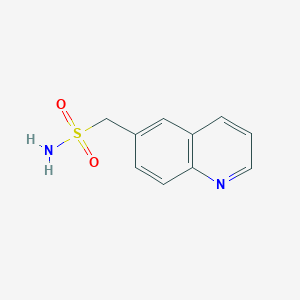

(Quinolin-6-yl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(Quinolin-6-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1152714-79-8 . It has a molecular weight of 222.27 and is typically found in a powder form .

Synthesis Analysis

The synthesis of quinoline derivatives, such as “(Quinolin-6-yl)methanesulfonamide”, has been a topic of interest in medicinal chemistry research . Quinoline derivatives are utilized in various fields including medicine, food, catalysts, dyes, materials, refineries, and electronics . The synthesis of quinoline derivatives often involves chemical modification of the quinoline nucleus, which is one of the common approaches used in drug discovery .Molecular Structure Analysis

The molecular structure of “(Quinolin-6-yl)methanesulfonamide” can be represented by the InChI Code: 1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) .Applications De Recherche Scientifique

Chemical Synthesis

“(Quinolin-6-yl)methanesulfonamide” is used in chemical synthesis . It’s a compound with a molecular weight of 222.27 and is usually stored at room temperature . It’s commonly used in the synthesis of functionalized quinoline derivatives .

Intramolecular C–H Activation Reactions

This compound plays a crucial role in intramolecular C–H activation reactions of N-sulfonylamidines and isocyanides . This process is catalyzed by copper (I) iodide and L-proline as a ligand in acetonitrile at room temperature .

Synthesis of Functionalized Quinoline Derivatives

“(Quinolin-6-yl)methanesulfonamide” is used in the synthesis of functionalized quinoline derivatives . This process involves a one-pot, four-component sequential reaction .

Medicinal Chemistry

Quinoline motifs, such as “(Quinolin-6-yl)methanesulfonamide”, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal chemistry .

Industrial Chemistry

In addition to its applications in medicinal chemistry, “(Quinolin-6-yl)methanesulfonamide” also has applications in industrial chemistry .

Safety and Hazards

Mécanisme D'action

Target of Action

The primary target of (Quinolin-6-yl)methanesulfonamide is Methionine aminopeptidase . This enzyme plays a crucial role in protein synthesis by removing the N-terminal methionine from nascent proteins .

Mode of Action

It is known that quinoline derivatives can interact with their targets through various mechanisms, including cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration, and modulation of nuclear receptor responsiveness .

Biochemical Pathways

Quinoline derivatives have been found to affect a variety of pathways, including the pi3k/akt/mtor pathway , which plays a role in multiple cancers by regulating apoptosis and cell proliferation .

Result of Action

One of the compounds, 2-chloro-8-methyl-n-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (ic50) 294 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .

Propriétés

IUPAC Name |

quinolin-6-ylmethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-4-10-9(6-8)2-1-5-12-10/h1-6H,7H2,(H2,11,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIWGPBNBGQWMRM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CS(=O)(=O)N)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Quinolin-6-yl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)

![4-Aminobicyclo[2.2.1]heptan-1-ol](/img/structure/B2390184.png)